
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a difluoromethyl group, and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methylpyridine-2-amine with difluoroacetic acid to introduce the difluoromethyl group. This is followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the production process .
化学反应分析
Types of Reactions
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties.
作用机制
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of the difluoromethyl group and the pyrazole ring is crucial for its binding affinity and specificity. Detailed studies using techniques such as molecular docking and spectroscopy are employed to elucidate the exact mechanism of action .
相似化合物的比较
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(chloromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
- 3-(bromomethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H12F2N4O |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-methyl-N-(3-methylpyridin-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12F2N4O/c1-7-4-3-5-15-11(7)16-12(19)8-6-18(2)17-9(8)10(13)14/h3-6,10H,1-2H3,(H,15,16,19) |
InChI 键 |
JWXOQZICBNZWOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN(N=C2C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


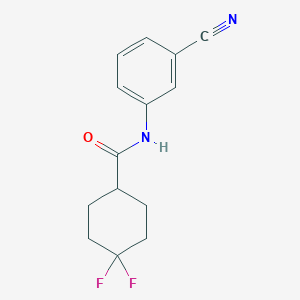
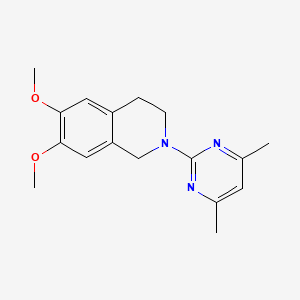
![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
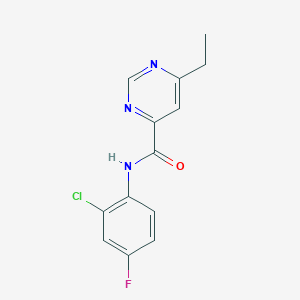
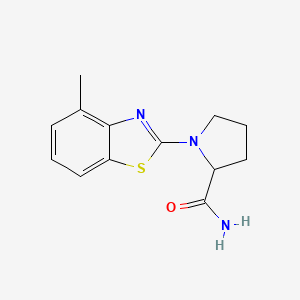
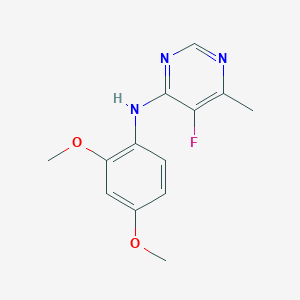
![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15115834.png)
![5-Fluoro-4-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B15115841.png)

![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)
